molecular formula C10H16N2O2S B13564093 tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate

tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate

Cat. No.: B13564093
M. Wt: 228.31 g/mol
InChI Key: BRHYXIAYPHYBDB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and an isothiocyanate (-N=C=S) functional group at the 3-position (R-configuration). This compound is of significant interest in organic synthesis and medicinal chemistry due to the reactivity of the isothiocyanate group, which enables conjugation with amines, thiols, or other nucleophiles to form thioureas or related derivatives . The tert-butyl carbamate (Boc) group provides stability under basic and nucleophilic conditions while being cleavable under acidic conditions, making it a versatile intermediate in multi-step syntheses.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl (3R)-3-isothiocyanatopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8(6-12)11-7-15/h8H,4-6H2,1-3H3/t8-/m1/s1

InChI Key

BRHYXIAYPHYBDB-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N=C=S

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with thiophosgene or other isothiocyanate sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is often maintained at low to moderate levels to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include thiourea derivatives, carboxylic acids, and various oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of tert-butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to inhibition or activation of specific biochemical pathways . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites present in the target molecules .

Comparison with Similar Compounds

Compound A : (R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate

  • Structure : Replaces the pyrrolidine ring with a piperidine ring and substitutes the isothiocyanate group with an imidazo-pyrrolo-pyrazine heterocycle.
  • Unlike the isothiocyanate group, this substituent is less reactive toward nucleophiles.
  • Applications : Likely used in medicinal chemistry for targeting enzyme active sites.

Compound B : tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Features a pyridinyloxy-methyl substituent at the 3-position.
  • Reactivity : The halogenated pyridine group enables cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of an isothiocyanate limits its use in conjugation chemistry.
  • Applications: Potential intermediate in agrochemical or pharmaceutical synthesis.

Compound C : tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)-3-(isothiazol-5-yl)pyrrolidine-1-carboxylate

  • Structure: Contains an amino group, hydroxymethyl group, and isothiazole ring at the 3-position.
  • Reactivity: The amino group allows for amide bond formation, while the hydroxymethyl group offers a site for further functionalization (e.g., oxidation to carboxylic acid).
  • Applications: Potential use in peptidomimetics or as a building block for bioactive molecules.

Stereochemical and Backbone Modifications

  • Stereochemistry : The target compound’s (3R) configuration contrasts with (±)-trans isomers in analogs like (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate . Stereochemistry significantly impacts binding affinity in chiral environments (e.g., enzyme active sites).
  • Backbone Flexibility : Piperidine-based analogs (e.g., Compound A) exhibit increased conformational flexibility compared to pyrrolidine derivatives, affecting target selectivity.

Reactivity and Stability

  • Isothiocyanate vs. Thiourea : The target compound’s isothiocyanate group is more reactive toward amines than the thiourea group in intermediates like (R)-tert-butyl 3-((5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methylcarbamothioyl)piperidine-1-carboxylate . Thioureas require harsher conditions for further transformations.
  • Boc Group Stability : All compared compounds share the Boc group, ensuring stability during synthetic steps but requiring acidic conditions (e.g., TFA) for deprotection.

Data Table: Key Features of Compared Compounds

Compound Name Core Structure Substituent(s) at 3-Position Functional Group Reactivity Applications Reference
tert-Butyl(3R)-3-isothiocyanatopyrrolidine-1-carboxylate Pyrrolidine Isothiocyanate (-N=C=S) High (nucleophilic conjugation) Bioconjugation, drug intermediates N/A
(R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Piperidine Imidazo-pyrrolo-pyrazine Moderate (hydrogen bonding) Kinase inhibitors
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine Pyridinyloxy-methyl Halogen-mediated cross-coupling Agrochemical intermediates
tert-Butyl (3R,4R)-3-amino-4-(hydroxymethyl)-3-(isothiazol-5-yl)pyrrolidine-1-carboxylate Pyrrolidine Amino, hydroxymethyl, isothiazole Amide formation, oxidation Peptidomimetics

Research Findings and Implications

  • Synthetic Utility : The target compound’s isothiocyanate group enables efficient bioconjugation, as seen in antibody-drug conjugate (ADC) synthesis, whereas pyridine- or heterocycle-substituted analogs are tailored for cross-coupling or target engagement .
  • Biological Activity: Amino- and hydroxymethyl-substituted derivatives (e.g., Compound C) are explored in central nervous system (CNS) drug candidates due to their ability to penetrate the blood-brain barrier .
  • Stability Considerations : All Boc-protected compounds require careful handling to avoid premature deprotection, but the isothiocyanate group’s moisture sensitivity necessitates anhydrous conditions during synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.